Product packaging for 1-Oxaspiro[4.4]nonan-3-ol(Cat. No.:CAS No. 1331825-49-0)

1-Oxaspiro[4.4]nonan-3-ol

Cat. No.: B1435939
CAS No.: 1331825-49-0
M. Wt: 142.2 g/mol
InChI Key: IJYLVXISVKDBSA-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-ol (CAS Number: 1331825-49-0) is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is characterized by a unique spirocyclic architecture, featuring a tetrahydrofuran ring sharing a single carbon atom with a cyclopentane ring . Spirocyclic compounds like this compound are recognized in medicinal chemistry as privileged structures . Their three-dimensional, rigid frameworks help achieve a balance between conformational flexibility and stability, which can be advantageous in drug discovery for improving binding selectivity and optimizing pharmacokinetic properties . This structural class is considered a bioisostere for various groups and can enhance the water solubility, lipophilicity, and ADMET profile of lead molecules . While direct biological activity data for this specific compound is not widely published, spirocyclic motifs are omnipresent in biologically active natural products and pharmaceutical agents, underscoring their broad research value . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. For complete handling and safety information, please refer to the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1435939 1-Oxaspiro[4.4]nonan-3-ol CAS No. 1331825-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-8(10-6-7)3-1-2-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLVXISVKDBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331825-49-0
Record name 1-oxaspiro[4.4]nonan-3-ol
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Advanced Synthetic Methodologies for 1 Oxaspiro 4.4 Nonan 3 Ol and Its Derivatives

Stereoselective Synthesis of 1-Oxaspiro[4.4]nonan-3-ol

The stereoselective synthesis of the this compound scaffold is a significant challenge that involves the simultaneous construction of a spirocyclic system and the precise arrangement of stereocenters. The key to these syntheses is the ability to control the three-dimensional architecture of the molecule during its formation. Strategies often rely on creating the 2-amino-1,3-diol moiety, a common feature in related bioactive molecules, with specific stereochemistry. nih.gov The synthesis can proceed through the creation of condensed or spiro-oxazolidin-2-ones, which are later converted to the target amino diols. nih.gov

Catalytic asymmetric synthesis represents one of the most powerful tools for obtaining enantiomerically pure spiroketals. researchgate.net This approach utilizes small amounts of a chiral catalyst to generate large quantities of a chiral product. The development of novel C2-symmetric spiroketal-based scaffolds, such as SPIROL, has led to the generation of effective chiral ligands for a variety of stereoselective transformations. researchgate.net These methods are advantageous due to their efficiency and the ability to access complex chiral structures from simpler, achiral starting materials. researchgate.net Gold and copper catalysts, in particular, have been identified as effective in promoting asymmetric Michael/ketalization reactions to form enantioenriched aryl-fused bicyclic systems. researchgate.net

The success of asymmetric transition-metal catalysis is highly dependent on the design and versatility of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral phosphine (B1218219) ligands, since the advent of BINAP, have been prominent in the field. More recently, spiroketal-containing ligands have proven valuable in asymmetric catalysis. A class of C2-symmetric spirocyclic ligands known as SPIROLs has been developed and successfully used in various transformations, including iridium-catalyzed hydroarylations and palladium-catalyzed allylic alkylations, achieving high enantiomeric excess (ee). researchgate.net The 1,1′-Spirobiindane scaffold is another privileged structure used to create chiral ligands and catalysts. snnu.edu.cn

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis of Spiro Compounds

Ligand Type Metal Catalyst Reaction Type Enantiomeric Excess (ee)
SPIROL-based ligands Iridium Hydroarylation Up to 95% researchgate.net
SPIROL-based ligands Palladium Allylic Alkylation Up to 97% researchgate.net
SPIROL-based ligands Palladium Heck Coupling Up to 94%
SPIROL-based ligands Rhodium Hydrogenation Up to 93% researchgate.net
Spiroketal bisphosphine Rhodium Hydrogenation Up to 99.5% researchgate.net

Enantioselective cyclization reactions are a direct and efficient method for constructing chiral cyclic molecules like this compound. These reactions often proceed through tandem processes where multiple bonds are formed in a single operation. For instance, a bimetallic catalytic system using an achiral Au(III) salt and a chiral N,N'-dioxide-Mg(II) complex can achieve the enantioselective tandem reaction of β,γ‐unsaturated α‐ketoesters with β-alkynyl ketones. researchgate.net This leads to chiral 6,6-spiroketals in high yield and excellent enantioselectivity. researchgate.net Organocatalysis also provides a powerful tool for these transformations; for example, an epi-cinchonine primary amine can catalyze a Michael reaction followed by ketal formation to yield the desired spiroketal products. researchgate.net

When a molecule contains multiple stereocenters, as is the case for derivatives of this compound, both the relative and absolute stereochemistry must be controlled. Diastereoselective control dictates the configuration of one stereocenter relative to others within the same molecule. In the synthesis of spiroketals, diastereoselectivity can be achieved through various metal-catalyzed reactions. For example, the synthesis of 5,5 and 5,6-benzannulated spiroketals can be accomplished with moderate to good diastereoselectivity. researchgate.net The development of chiral spiro Cp ligands for rhodium catalysts has enabled enantioselective C-H addition reactions that produce adducts with excellent stereocontrol. snnu.edu.cn The relative stereochemistry of newly synthesized pinane-based 2-amino-1,3-diols has been determined using 2D NMR and X-ray spectroscopy, confirming the high level of diastereocontrol achieved during synthesis. nih.gov

The formation of the spiroketal core can often lead to different isomers, and the final product ratio can be governed by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.com

Kinetic Control : At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.orgyoutube.com This is known as the kinetic product.

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. masterorganicchemistry.com Under these conditions, the major product is the most stable isomer, known as the thermodynamic product. libretexts.orgyoutube.com

In the context of spirocyclization, controlling reaction conditions such as temperature can direct the outcome towards a desired diastereomer. For instance, the deprotonation of certain β-functionalized cyclic ketones can yield a "thermodynamic enolate" as the sole product even under typical kinetic conditions (e.g., -78 °C), indicating that factors like cation coordination can strongly influence the transition state energies and favor the thermodynamically more stable product pathway. rsc.org The formation of dispiroketals from 1,2-diols is often under thermodynamic control, resulting in a single, highly stable diastereomer stabilized by multiple anomeric effects. imperial.ac.uk

Catalytic Asymmetric Synthesis Approaches for Chiral Spiroketals and Related Structures

Ring-Closing and Annulation Strategies

The construction of the spirocyclic core of this compound relies on effective ring-closing and annulation methodologies. These strategies involve the formation of one or both rings of the spiro system in a controlled manner.

A prominent method is the [3+2] annulation reaction between cyclopropenones and donor-acceptor cyclopropanes, catalyzed by Sc(OTf)3, which leads directly to 4-oxaspiro[2.4]hept-1-ene derivatives. acs.orgnih.gov Another powerful technique is intramolecular 1,3-dipolar cycloaddition. nih.gov For example, alkenylnitrones can undergo intramolecular cycloaddition upon heating to form cycloadducts in nearly quantitative yields, creating fused ring systems that are precursors to spiro compounds. researchgate.net

Cascade reactions, where multiple bond-forming events occur sequentially in one pot, offer an efficient route. An N-bromosuccinimide-mediated cascade involving cyclization, oxygen-migration, and ring-contraction has been developed to synthesize spiro 3,3'-cyclopropyl oxindole (B195798) derivatives. researchgate.net Similarly, a one-pot palladium-catalyzed carbonylative Sonogashira coupling in tandem with a double annulation reaction can synthesize benzannulated nih.govnih.gov-spiroketals. researchgate.net These advanced strategies provide rapid and efficient access to complex spirocyclic architectures. researchgate.net

Intramolecular Cyclization Pathways to Oxaspiro[4.4]nonane Systems

Intramolecular cyclization represents a powerful and atom-economical approach to the synthesis of cyclic molecules, including the 1-oxaspiro[4.4]nonane skeleton. These strategies leverage a tethered reactive group to attack an electrophilic center within the same molecule, leading to the formation of the desired spirocyclic ether.

The Prins cyclization, a classic acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, has emerged as a versatile tool for the construction of tetrahydropyran (B127337) rings. bohrium.comfao.org Its application in the synthesis of spirocyclic ethers, including oxaspiro[4.4]nonane systems, has been a subject of considerable research. beilstein-journals.org This strategy typically involves the reaction of a cyclic ketone with a homoallylic alcohol under acidic conditions, leading to the formation of a spirocyclic tetrahydropyranyl derivative. researchgate.net

The key step in the Prins spirocyclization is the formation of an oxonium ion intermediate, which then undergoes an intramolecular attack by the tethered alkene. The reaction's diastereoselectivity is a notable feature, often allowing for the controlled synthesis of complex stereocenters. beilstein-journals.org Recent advancements have focused on the development of catalytic and enantioselective variants of the Prins cyclization, further expanding its synthetic utility. fao.org For instance, the use of chiral Brønsted acids as catalysts has enabled the asymmetric synthesis of tetrahydropyrans.

A notable variation is the alkynyl Prins cyclization, which utilizes alkynol derivatives to generate highly functionalized spiro-heterocycles. researchgate.net These reactions are often promoted by strong acids like trifluoromethanesulfonic acid (TfOH) and can proceed with high E-selectivity. researchgate.net

Reaction Type Reactants Catalyst/Promoter Product Key Features
Prins SpirocyclizationCyclic Ketone, Homoallylic AlcoholAcid (e.g., MsOH, p-TsOH)Spirocyclic TetrahydropyranForms spirocyclic ethers in good yields. researchgate.net
Catalytic Enantioselective Prins CyclizationHomoallylic Alcohol, AldehydeChiral Imidodiphosphoric AcidEnantioenriched TetrahydropyranHigh enantioselectivity. fao.org
Alkynyl Prins CyclizationAlkynol Urea DerivativesTfOHSpiro-furan QuinazolinonesMetal-free, high yields, E-selective. researchgate.net

Copper-catalyzed reactions have gained prominence in the synthesis of complex molecules due to the low cost and low toxicity of copper catalysts. A noteworthy development is the copper-catalyzed annulation and alkene transposition cascade reaction for the modular preparation of complex spirocyclic ethers from readily available alkenol substrates. researchgate.netnih.gov This transformation proceeds via a copper-catalyzed annulation followed by a transannular 1,5-hydrogen atom transfer-mediated C-H functionalization. nih.gov

This methodology showcases a broad substrate scope and excellent compatibility with various functional groups, enabling the construction of spirocycles of different ring sizes. researchgate.netnih.gov The synthetic utility of this approach has been demonstrated in the synthesis of the all-carbon framework of natural products like spirotenuipesine A. researchgate.net Another copper-catalyzed approach involves a 1,2-dicarbonylative cyclization of alkyl bromides with alkenes, which can construct multiple new carbon-carbon bonds and a new ring in a single operation. researchgate.net

Catalyst System Starting Materials Key Transformation Product Type Reference
Copper CatalystAlkenol SubstratesAnnulation and Alkene Transposition CascadeComplex Spirocyclic Ethers researchgate.netnih.gov
Copper Catalyst4-aryl-1-butenes, Alkyl Bromides1,2-Dicarbonylative Cyclizationα-Tetralones and 2,3-dihydroquinolin-4-ones researchgate.net

Oxonium ions are key intermediates in a variety of cyclization reactions leading to the formation of oxygen-containing heterocycles. In the context of 1-oxaspiro[4.4]nonane synthesis, oxonium ion technology provides a rapid and efficient route to the core spirocyclic framework. nih.gov A general approach involves the acid- or bromonium ion-induced rearrangement of a carbinol, which can be prepared by the addition of a nucleophile like 2-lithio-4,5-dihydrofuran to a cyclobutanone. nih.gov This rearrangement proceeds through an oxonium ion intermediate to furnish the 1-oxaspiro[4.4]nonan-6-one skeleton. nih.gov This method allows for the synthesis of enantiomerically pure spirocyclic α,β-butenolides after resolution of the resulting ketones. nih.gov

Homogeneous gold catalysis has become a powerful tool in organic synthesis, particularly for the construction of complex molecular architectures like spiroketals. Gold catalysts, typically cationic gold(I) complexes, are highly effective in activating alkynes and allenes towards nucleophilic attack. nih.gov This has been exploited in the synthesis of spiro, bridged, and fused ketal natural products. nih.gov

Gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed for the efficient preparation of a diverse range of spirocyclic compounds. These reactions can proceed through various cascade pathways, including 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and subsequent intramolecular cyclizations to yield azaspiro[4.4]nonenone or azaspiro[4.5]decadienone ring systems. While these examples focus on nitrogen-containing spirocycles, the underlying principles of gold-catalyzed cyclization of diynes can be conceptually extended to the synthesis of oxaspirocycles.

[3+(2+1)] Annulation Strategies

Annulation strategies, where a new ring is formed on a pre-existing one, offer another powerful avenue for the synthesis of spirocyclic systems.

The [3+2] cycloaddition is a classic method for the construction of five-membered rings. In the context of spirocycle synthesis, this can involve the reaction of a three-atom component with a two-atom component that is part of a cyclic system. An efficient synthesis of chiral benzannulated spiroketals has been achieved through a catalytic asymmetric [3+2] cycloaddition of exocyclic enol ethers with p-quinones. This transformation is enabled by a chiral N,N′-dioxides/Tm(III) complex as a Lewis acid catalyst, affording enantiomerically enriched spiroketal derivatives in high yields and enantioselectivities.

Another example is the palladium-catalyzed (3+2) spiro-annulation, which merges C(sp2)-C(sp2) σ bond activation and desymmetrization to form oxaspiro products. This method has been applied to the reaction of cyclopentene-1,3-diones with cyclopropenones. Furthermore, a regioselective [3+2] cyclization reaction between 2-arylidene-1,3-indanedione and ethyl 2,3-butadienoate, catalyzed by triphenylphosphine (B44618), has been demonstrated for the synthesis of functionalized spirocyclic cyclopentenes.

Reaction Type Reactants Catalyst/Promoter Product Key Features
Asymmetric [3+2] CycloadditionExocyclic Enol Ethers, p-QuinonesChiral N,N′-dioxides/Tm(III) complexChiral Benzannulated SpiroketalsHigh yields and enantioselectivities.
Palladium-Catalyzed (3+2) Spiro-annulationCyclopentene-1,3-diones, CyclopropenonesPalladium CatalystOxaspiro ProductsMerges C-C bond activation and desymmetrization.
Regioselective [3+2] Cyclization2-Arylidene-1,3-indanedione, Ethyl 2,3-butadienoateTriphenylphosphineSpirocyclic CyclopentenesHigh chemical yields and good regioselectivity.

Spiroacetalization of Alkynyl Diols with Transition Metal Catalysts (e.g., Au(I), Pd(II), Cu(II), Rh(I))

The transition metal-catalyzed cycloisomerization of alkynyl diols represents a powerful and atom-economical approach to spiroketals. These reactions proceed through the activation of the alkyne moiety by the metal catalyst, followed by intramolecular nucleophilic attack by the hydroxyl groups.

Gold(I) Catalysis: Gold(I) catalysts are particularly effective in activating alkyne π-systems toward nucleophilic attack. The gold-catalyzed cycloisomerization of alkynyl diols can produce spiroketal structures with high efficiency. For instance, AuCl has been used to effectively catalyze the cycloisomerization of a homopropargyl alcohol precursor to a 5,5-spiroketal in good yield, demonstrating the utility of gold catalysis in constructing these frameworks. The choice of solvent, such as methanol, can be critical in suppressing the formation of undesired furan (B31954) by-products.

Palladium(II) Catalysis: Palladium(II) complexes, such as [PdCl2(MeCN)2], are effective catalysts for the stereoselective spiroketalization of ketoallylic diols. chemicalbook.comresearchgate.net This dehydrative cyclization proceeds under mild conditions to afford vinyl-substituted spiroketals in high yields. chemicalbook.comresearchgate.net A key advantage of this method is the efficient transfer of stereochemical information from the starting diol to the final spiroketal product, controlling the stereochemistry at both the anomeric carbon and the newly formed allylic center. chemicalbook.comresearchgate.net

Copper(II) Catalysis: Copper catalysts are also employed in cyclization reactions that can lead to spirocyclic systems. While direct spiroketalization of simple alkynyl diols is one application, copper catalysts are also proficient in mediating other complex transformations. For example, hydrotalcite-supported copper nanoparticles (Cu/HT(c)) have been shown to be highly active heterogeneous catalysts for the oxidant-free lactonization of various diols, which represents a related synthetic transformation. nih.gov Additionally, copper(II) has been used to promote the cyclization and difunctionalization of allenols.

Rhodium(I) Catalysis: Rhodium(I) catalysts have demonstrated high efficiency in the dihydroalkoxylation of alkyne diols to form spiroketals. amanote.com Complexes such as [Rh(cod)2]BF4 can catalyze the cyclization, and interestingly, can be used in dual-metal systems with Iridium(I) to enhance the formation of 5,6-spiroketals more efficiently than with a single metal catalyst. amanote.com This suggests a synergistic effect where the two different metals create a dual activation pathway. amanote.com

Table 1: Transition Metal-Catalyzed Spiroacetalization Reactions

Catalyst Type Substrate Example Key Features
Au(I) Homopropargyl alcohol derivative Efficient cycloisomerization; mild conditions.
Pd(II) Ketoallylic diols High stereoselectivity; mild dehydrative cyclization. chemicalbook.comresearchgate.net
Cu(II) Diols (for lactonization) Heterogeneous catalysis; oxidant-free conditions. nih.gov
Rh(I) Alkyne diols Highly efficient dihydroalkoxylation; potential for dual-metal catalysis with Ir(I). amanote.com

Precursor-Based Synthetic Routes

The construction of the 1-oxaspiro[4.4]nonane skeleton can also be achieved through the cyclization of carefully designed acyclic or monocyclic precursors. These methods rely on forming one of the rings of the spiro-system in the key bond-forming step.

The formation of spiro-systems from linear precursors is a common strategy that builds molecular complexity rapidly. In a conceptually related synthesis of nitrogen-containing analogues, 1-azaspiro[4.4]nonane derivatives have been synthesized through a domino radical bicyclization of functionalized oxime ethers. This process involves the formation and subsequent capture of alkoxyaminyl radicals from a linear precursor containing both an alkenyl moiety and a radical-initiating group. This type of transformation, where two rings are formed in a single process from a linear chain to generate the spiro[4.4]nonane nucleus, highlights a powerful strategy that could be adapted for the synthesis of the corresponding oxaspiro compounds.

A facile and efficient approach for the synthesis of allylic spiro ethers and lactones, including the 1-oxaspiro[4.4]nonane framework, involves the use of 3-substituted conjugated cycloalkenones. amanote.com This method utilizes inexpensive and common reducing agents under mild conditions.

Specifically, the treatment of 3-[(alkoxycarbonyl)alkyl]-substituted cyclopent-2-enones with diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C), followed by an acid quench, leads to the formation of the corresponding spiro ethers. amanote.com Alternatively, if the starting material is a 3-(carboxyalkyl)-substituted cycloalkenone, reaction with sodium borohydride (B1222165) followed by acid quenching yields the corresponding spiro lactone. amanote.com This reductive cyclization pathway offers a practical alternative to methods requiring transition metals. amanote.com

Table 2: Spirocyclization of Cycloalkenone Precursors

Precursor Type Reagent Product Type
3-[(Alkoxycarbonyl)alkyl]cycloalkenone Diisobutylaluminum hydride (DIBAL-H) Allylic Spiro Ether
3-(Carboxyalkyl)cycloalkenone Sodium borohydride (NaBH4) Spiro Lactone

Rhenium(VII) oxide (Re2O7) is a potent catalyst for the isomerization of ketones flanked by both an allylic alcohol and an alkene into hydroxy-substituted spirocyclic ethers. This transformation is atom-economical and generates significant molecular complexity from acyclic precursors. The reaction proceeds through a proposed sequence involving an initial Re2O7-mediated allylic alcohol transposition, followed by the formation of an oxocarbenium ion, and culminating in a Prins-type cyclization.

This methodology allows for the formation of multiple stereocenters with a high degree of control, often dictated by thermodynamic equilibration prior to the final, irreversible cyclization step. The stereoselectivity arises because the initial reversible steps are faster than the final carbon-carbon bond formation, allowing the system to adopt the most stable intermediate configuration before product formation.

A direct synthetic route to this compound starting specifically from 1-carboxycyclopentanol is not extensively documented in the surveyed chemical literature. However, conceptually related transformations provide a basis for potential synthetic pathways. For instance, the synthesis of spiro-lactones often involves the intramolecular cyclization of a precursor containing both a carboxylic acid (or its derivative) and a hydroxyl group. In the synthesis of the steroidal drug Spironolactone, a key step involves the acid-catalyzed cyclization of a γ-hydroxy carboxylic acid derivative to form the five-membered lactone ring of a spiro-system. chemicalbook.com This general principle could theoretically be applied to a derivative of 1-carboxycyclopentanol, where a functional group transformation could introduce a hydroxyl group at a suitable position on a side chain to facilitate the desired cyclization.

The strategic use of precursors containing both allylic alcohol and alkene functionalities is a powerful approach for constructing spirocyclic ethers. As detailed in section 2.3.3, Re2O7 catalysis is a prime example of this strategy, converting acyclic precursors with these functional groups into complex spiro-systems.

The reaction mechanism leverages the dual reactivity of the precursor. The allylic alcohol serves as a precursor to an oxocarbenium ion upon activation by the catalyst, while the tethered alkene acts as the intramolecular nucleophile in a subsequent Prins cyclization to form the second ring of the spiro-system. This approach provides excellent stereocontrol and a significant increase in molecular complexity in a single, atom-economical step.

Derivatization and Structural Modifications at the 3-position of this compound

The strategic location of the hydroxyl group in this compound allows for extensive functionalization, enabling the synthesis of a diverse library of derivatives. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

The secondary alcohol at the 3-position of the 1-oxaspiro[4.4]nonane ring is amenable to several fundamental organic transformations. These reactions are key to creating precursors for more complex derivatives.

Oxidation to Ketone: The hydroxyl group can be readily oxidized to the corresponding ketone, 1-Oxaspiro[4.4]nonan-3-one , using a variety of standard oxidizing agents. This transformation is a critical step in synthetic pathways that require a carbonyl group, such as in reductive amination procedures.

Esterification: Conversion of the alcohol to an ester is a common derivatization strategy. This is exemplified in the synthesis of the acaricide Spiromesifen, where a related tetronic acid derivative is acylated with 3,3-dimethylbutyryl chloride in the presence of a base like triethylamine. This reaction highlights a key industrial application of hydroxyl group transformation within this family of compounds.

Configuration Inversion: The stereochemistry at the 3-position can be inverted through methods like the Mitsunobu reaction. wikipedia.org This reaction proceeds via an SN2 mechanism, leading to a clean inversion of the stereocenter, which is a powerful tool for accessing different stereoisomers of derivatives. wikipedia.orgorganic-chemistry.org

The synthesis of 1-Oxaspiro[4.4]nonan-3-amine and its derivatives introduces a basic nitrogen atom, significantly altering the molecule's properties and potential biological interactions. Two primary strategies are employed for this conversion.

Reductive Amination: This highly effective method involves the initial oxidation of this compound to the intermediate ketone, 1-Oxaspiro[4.4]nonan-3-one. The ketone is then reacted in situ with an amine (such as ammonia (B1221849) or a primary amine) to form an imine intermediate, which is subsequently reduced to the target amine. wikipedia.org This one-pot procedure is valued for its efficiency and is considered a green chemistry method. wikipedia.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly mild and selective for reducing the iminium ion in the presence of the ketone. harvard.edumasterorganicchemistry.com

Mitsunobu Reaction: This reaction allows for the direct conversion of the hydroxyl group to an amine functionality with inversion of configuration. wikipedia.orgorganic-chemistry.org The alcohol is activated by triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org A suitable nitrogen nucleophile, such as phthalimide (B116566) or an azide, is then introduced. organic-chemistry.org Subsequent hydrolysis (for the phthalimide adduct) or reduction (for the azide) yields the primary amine. organic-chemistry.org While powerful for stereochemical control, this method often generates stoichiometric amounts of byproducts like triphenylphosphine oxide.

An alternative approach involves the synthesis of structural analogs, such as 1-Azaspiro[4.4]nonane derivatives, where the oxygen atom in the heterocyclic ring is replaced by nitrogen. nih.govnih.govresearchgate.net These syntheses often involve complex multistep sequences, including domino radical bicyclization reactions to construct the nitrogen-containing spirocyclic core. nih.gov

Spiromesifen is a commercial acaricide and insecticide belonging to the tetronic acid class of chemistry. chimia.chwesternipm.org Its synthesis provides a practical example of the derivatization of the oxaspiro[4.4]nonane core. The key final step in the synthesis of Spiromesifen is the esterification of its precursor, 3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one.

This precursor, which contains the core spiroketal structure, is reacted with an acylating agent to form the final product. The general scheme for this transformation is detailed below.

Reactant 1 (Precursor)Reactant 2 (Acylating Agent)Base/SolventProductReaction Type
3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one3,3-dimethylbutanoyl chlorideTriethylamine / DichloromethaneSpiromesifenEsterification

This synthesis highlights how the hydroxyl group on the enol form of the tetronic acid, which is structurally related to the 3-position of the parent compound, serves as the critical site for the final modification to produce the active ingredient.

Green Chemistry Considerations in the Synthesis of Oxaspiro[4.4]nonane Derivatives

The principles of green chemistry are increasingly important in designing synthetic routes to minimize environmental impact. The synthesis of this compound derivatives can be optimized by considering several of these principles.

Atom Economy: This metric assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov Addition and rearrangement reactions are inherently 100% atom-economical. jk-sci.comrsc.org In contrast, substitution reactions like the Mitsunobu reaction have poor atom economy due to the generation of stoichiometric byproducts (e.g., triphenylphosphine oxide and reduced azodicarboxylate). nih.gov Reductive amination, especially when performed as a one-pot catalytic process, is generally more atom-economical. wikipedia.org

Use of Safer Solvents and Reagents: Green syntheses prioritize the use of environmentally benign solvents like water or acetone (B3395972) and avoid hazardous reagents. rsc.org For instance, electrochemical methods, which use electrons as a "reagent," represent a sustainable approach for synthesizing certain spiro-compounds. rsc.org

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. jk-sci.com Catalytic hydrogenation for the reduction step in reductive amination is preferable to using stoichiometric hydride reagents, as it produces less waste.

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating.

Process Optimization: Improving reaction yields and reducing the number of synthetic steps contribute to a greener process. The development of improved synthetic routes for Spiromesifen was driven by the need to move away from older, less efficient methods that required complex purification and did not align with modern green chemistry standards.

Green Chemistry PrincipleApplication in Oxaspiro[4.4]nonane SynthesisExample
Atom EconomyFavoring addition or rearrangement reactions over substitutions with large byproducts.Preferring catalytic reductive amination over the Mitsunobu reaction for amine synthesis. wikipedia.orgnih.gov
Safer SolventsReplacing chlorinated solvents (e.g., dichloromethane) with greener alternatives like acetone or 2-MeTHF.Using water as a co-solvent in electrochemical synthesis of related spiro-compounds. rsc.org
CatalysisUsing catalytic amounts of a reagent instead of stoichiometric amounts.Employing a catalytic amount of acid for imine formation or a metal catalyst for hydrogenation.
Energy EfficiencyReducing energy consumption and reaction times.Potential use of microwave-assisted synthesis to accelerate esterification or amination reactions.

By integrating these principles, the synthesis of this compound and its valuable derivatives can be made more sustainable, efficient, and environmentally responsible.

Mechanistic Investigations of Reactions Involving 1 Oxaspiro 4.4 Nonan 3 Ol

Elucidation of Reaction Mechanisms in Spiroketalization

The formation of spirocyclic ethers, including derivatives of 1-oxaspiro[4.4]nonane, can be achieved through powerful catalytic methods that transform acyclic precursors into complex cyclic systems. One notable mechanism is the Rhenium(VII) oxide (Re₂O₇)-catalyzed isomerization of ketones that are flanked by both an allylic alcohol and an alkene. nih.gov This process significantly increases molecular complexity by generating two rings and multiple stereocenters in a single, atom-economical transformation. nih.gov

The reaction is proposed to proceed through a sequence of steps:

Allylic Alcohol Transposition: The catalyst first promotes the transposition of the allylic alcohol.

Oxocarbenium Ion Formation: This transposition leads to the formation of a key oxocarbenium ion intermediate. nih.gov

Prins Cyclization: The highly reactive oxocarbenium ion is then trapped intramolecularly by the neighboring alkene via a Prins-type cyclization, which forms the spirocyclic ether core. nih.gov

This sequence effectively converts a linear molecule into a rigid, three-dimensional spirocyclic structure. The efficiency and elegance of this mechanism lie in its ability to orchestrate multiple bond-forming events in a controlled manner under the influence of the catalyst.

Role of Intermediates in Spirocyclic Ether Formation (e.g., Oxocarbenium Ions, Allylic Cations)

The course of spirocyclic ether formation is dictated by the generation and subsequent reaction of highly reactive intermediates. Among these, oxocarbenium ions are central to many synthetic strategies. In the Re₂O₇-catalyzed reaction, for instance, the formation of the oxocarbenium ion is the pivotal event that precedes the ring-closing cyclization. nih.gov These trivalent oxygen-stabilized cations are potent electrophiles, and their formation enables the crucial carbon-carbon bond formation with a tethered nucleophile, such as an alkene. nih.gov The stability and reactivity of the oxocarbenium ion intermediate can influence the reaction's feasibility and stereochemical outcome.

While less commonly implicated in this specific transformation, allylic cations are another class of important intermediates in organic synthesis. In transition metal-catalyzed reactions, such as those involving palladium, a π-allyl palladium intermediate can be formed from an allylic alcohol. This intermediate can then be attacked by a nucleophile. In the context of spirocycle synthesis, a suitably positioned internal nucleophile could potentially engage with such an intermediate to forge the spirocyclic framework, offering an alternative mechanistic pathway to the target molecule.

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis provides a versatile platform for constructing complex molecular architectures. While direct transition metal-mediated transformations involving 1-Oxaspiro[4.4]nonan-3-ol are specific, general catalytic cycles for related transformations offer a blueprint for potential synthetic strategies. For example, palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. mdpi.com

A hypothetical catalytic cycle for the synthesis of a precursor to a 1-Oxaspiro[4.4]nonane derivative might involve the following key steps, characteristic of a Suzuki or Stille coupling:

Oxidative Addition: The active Pd(0) catalyst inserts into a bond of an organohalide, forming a Pd(II) complex.

Transmetalation: An organometallic reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Such cycles are instrumental in building the carbon skeleton necessary for subsequent spirocyclization. Similarly, olefin metathesis, catalyzed by ruthenium or molybdenum carbene complexes, offers another powerful method for ring formation through the rearrangement of double bonds. mdpi.com

Stereochemical Course of Reactions

The synthesis of spirocyclic compounds like this compound, which contains multiple stereocenters, demands a high degree of stereocontrol. The stereochemical course of the reaction determines the final three-dimensional arrangement of atoms. In Re₂O₇-catalyzed spiroetherification, excellent stereoselectivity is often observed. nih.gov This control originates from the mechanistic feature that the initial, reversible steps of the reaction are faster than the final, irreversible cyclization step. nih.gov This dynamic allows for a thermodynamically controlled equilibration of stereoisomers prior to the formation of the final product, leading to the preferential formation of the most stable diastereomer. nih.gov

This process can set the relative stereochemistry of up to four new stereocenters with high fidelity, starting from a single stereocenter in the acyclic precursor. nih.gov The resulting stereochemistry is a direct consequence of the favored transition state geometries during the key bond-forming events.

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. mdpi.com

Density Functional Theory (DFT) is a powerful computational method used to clarify complex reaction mechanisms by locating reactants, intermediates, transition states, and products along various potential reaction pathways. mdpi.com For reactions forming spirocycles, DFT calculations can be employed to model the entire reaction coordinate. Researchers can compare different mechanistic possibilities, such as a concerted versus a stepwise cycloaddition, to determine the most energetically favorable route. pku.edu.cn For example, calculations can reveal whether the Prins cyclization step occurs in a single concerted step or proceeds via a zwitterionic intermediate. pku.edu.cn By calculating the energies of all species involved, DFT can predict the viability of a proposed mechanism and explain experimentally observed product distributions. mdpi.com

A critical aspect of mechanistic studies is the characterization of transition states, which represent the highest energy point along a reaction coordinate. DFT calculations allow for the precise location and analysis of these fleeting structures. By determining the activation free energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and identify the rate-determining step of a multistep sequence. pku.edu.cn

Energy profiles generated from these calculations provide a visual representation of the entire reaction, mapping out the energy changes as reactants are converted into products. This analysis is crucial for understanding why a particular stereoisomer is formed preferentially, as different stereochemical pathways will have distinct transition state energies.

Table 1: Representative Calculated Activation Free Energies (ΔG‡) for a Hypothetical Spiroketalization Reaction

Reaction Step Pathway A (kcal/mol) Pathway B (kcal/mol)
Oxocarbenium Formation 15.2 15.2
C-C Bond Formation (Cyclization) 21.7 19.5
Proton Transfer 5.3 6.1

This table presents hypothetical data to illustrate how computational chemistry is used to compare the energy barriers of different mechanistic pathways. Pathway B would be favored due to a lower activation energy for the rate-determining cyclization step.

Conformational Analysis and Stereochemical Characterization

Spectroscopic Analysis for Stereoisomer Elucidation (e.g., NMR, Chiral HPLC)

Spectroscopic methods are indispensable for distinguishing between the different stereoisomers of 1-Oxaspiro[4.4]nonan-3-ol. Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. auremn.org.br For this compound, ¹H and ¹³C NMR spectra can differentiate between diastereomers based on distinct chemical shifts and coupling constants for the protons and carbons near the chiral centers.

Advanced NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the relative configuration. NOESY detects through-space interactions between protons that are in close proximity, allowing for the differentiation of cis and trans isomers. mdpi.com For example, in a diastereomer where the hydroxyl group at C3 is on the same side as a particular proton on the cyclopentane (B165970) ring, a NOESY cross-peak would be expected between them. The magnitude of proton-proton coupling constants (³JHH) can also provide insight into dihedral angles, helping to define the ring's conformation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for separating enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for resolving chiral alcohols. mdpi.com The separation of the enantiomers of this compound would involve selecting an appropriate CSP and optimizing the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). csfarmacie.cz

An alternative approach is the indirect separation of enantiomers. This involves derivatizing the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral HPLC on a silica (B1680970) gel column. nih.gov

Table 1: Analytical Techniques for Stereoisomer Elucidation.
TechniqueApplicationInformation Obtained
¹H and ¹³C NMRDistinguishing DiastereomersChemical shifts, coupling constants
NOESYDetermining Relative StereochemistryThrough-space proton-proton correlations
Chiral HPLCSeparating EnantiomersRetention times, enantiomeric purity

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. mdpi.com This technique requires a single crystal of an enantiomerically pure compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of every atom in the molecule, providing unambiguous proof of its absolute configuration.

While a crystal structure for this compound itself is not publicly available, data from closely related derivatives provide significant insight. For instance, the X-ray structure of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one has been determined. nih.gov This analysis revealed that in the solid state, the five-membered cyclopentyl ring of the spiro system adopts an envelope conformation, where one carbon atom is puckered out of the plane formed by the other four. nih.gov This finding suggests a likely conformation for the parent compound's cyclopentane ring.

Table 2: Crystallographic Data for 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. nih.gov
ParameterValue
Chemical FormulaC₁₇H₂₀O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Conformational FeatureCyclopentyl ring in an envelope conformation

Computational Conformational Analysis of this compound and its Derivatives

Computational chemistry serves as a powerful complement to experimental data, allowing for the investigation of molecular geometries, conformational flexibility, and the relative stability of different stereoisomers. cwu.educhemrxiv.org

The 1-oxaspiro[4.4]nonane framework consists of two five-membered rings: a tetrahydrofuran (B95107) ring and a cyclopentane ring. Five-membered rings are not planar and exhibit flexibility through a motion known as pseudorotation. nih.gov This process involves continuous out-of-plane puckering of the ring atoms, allowing the ring to adopt various conformations, most notably the envelope (Cₛ symmetry) and twist (C₂ symmetry) forms, with minimal energy barriers between them. smu.edusmu.edu

The specific puckering of each ring in this compound can be described by Cremer-Pople puckering coordinates. smu.edu Computational modeling can map the potential energy surface of the pseudorotational cycle for both rings. nih.gov These calculations help identify the lowest energy conformers and the energy barriers to their interconversion, providing a detailed picture of the molecule's dynamic conformational landscape. nih.gov

The stability of different conformers of this compound is governed by a combination of steric and stereoelectronic effects. A key stereoelectronic factor in this spiroketal-like structure is the anomeric effect. scripps.edu The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom in a ring. wikipedia.org This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen and the antibonding (σ*) orbital of the adjacent C-O bond. wikipedia.org

In the 1-oxaspiro[4.4]nonane system, the spirocyclic arrangement creates two such C-O bonds at the anomeric center (C5). Conformations that allow for optimal anti-periplanar alignment of an oxygen lone pair with a C-O σ* orbital will be stabilized by the anomeric effect. wikipedia.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the various possible conformers, quantifying the stabilizing contribution of the anomeric effect and predicting the most stable three-dimensional structure of the molecule in the gas phase or in solution. researchgate.net

Resolution of Enantiomers and Diastereomers

The separation of the stereoisomers of this compound is a critical step for studying their individual properties. As discussed, chiral HPLC is a primary method for resolving enantiomers. springernature.com

For diastereomers, which have different physical properties, separation is often more straightforward and can be achieved using standard chromatographic techniques like flash column chromatography on silica gel.

Chemical resolution methods provide an alternative to direct chiral chromatography. For the closely related 1-Oxaspiro[4.4]nonan-6-ones, successful resolution has been achieved by derivatization with chiral auxiliaries. nih.gov Methodologies such as forming diastereomeric mandelate (B1228975) acetals or derivatives with a chiral sulfoximine (B86345) have been effectively applied. nih.gov After derivatization, the resulting diastereomers are separated by conventional chromatography, and the chiral auxiliary is subsequently cleaved to yield the individual, enantiomerically pure spirocyclic compounds. This approach could be readily adapted for the resolution of this compound.

Table 3: Mentioned Chemical Compounds.
Compound Name
This compound
1-Oxaspiro[4.4]nonan-6-one
4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one
Hexane
Isopropanol

Applications and Advanced Research Directions

1-Oxaspiro[4.4]nonan-3-ol as a Versatile Building Block in Complex Molecule Synthesis

The rigid, three-dimensional architecture of this compound makes it an attractive starting point for the synthesis of intricate molecular structures. Its utility as a versatile building block is evident in its application in the construction of spiroketal-containing natural products and as a foundational scaffold in the discovery of new medicines and agrochemicals.

Synthesis of Spiroketal-Containing Natural Products and Analogues

Spiroketals are prominent structural motifs found in a wide array of biologically active natural products. The inherent spirocyclic core of this compound and its derivatives serve as a valuable precursor for the stereocontrolled synthesis of these complex spiroketal systems. While direct total synthesis of a specific natural product from this compound is not extensively documented in readily available literature, its structural framework is representative of the core found in numerous spiroketal-containing natural products. The synthesis of enantiomerically pure spirocyclic α,β-butenolides from related 1-oxaspiro[4.4]nonan-6-ones highlights the utility of this scaffold in creating key intermediates for natural product synthesis. echemi.com The ability to construct such chiral building blocks is crucial for the total synthesis of complex molecules where precise stereochemistry is essential for biological activity.

Scaffolds for Medicinal Chemistry and Drug Discovery

The introduction of spirocyclic scaffolds into drug candidates is a contemporary strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. chemicalbook.com The three-dimensional nature of the this compound framework offers a significant advantage over traditional flat aromatic structures, allowing for better exploration of the chemical space and more precise interactions with biological targets. chemicalbook.com

The 1-azaspiro[4.4]nonane ring system, a nitrogen-containing analogue of the 1-oxaspiro[4.4]nonane core, is present in several biologically active compounds, including the Cephalotaxus alkaloids known for their potent antiproliferative activities against cancer cells. molport.com Synthetic strategies to construct these spirocyclic systems are of significant interest. For instance, a domino radical bicyclization of oxime ethers has been developed to produce the 1-azaspiro[4.4]nonane skeleton. molport.com This underscores the value of the spiro[4.4]nonane framework as a template for the design and synthesis of novel, biologically active molecules. The versatility of this scaffold allows for the generation of diverse libraries of spirocyclic compounds for screening against various therapeutic targets.

Derivatives of the 1-oxaspiro[4.4]nonane scaffold have shown significant promise as inhibitors of key enzymes implicated in disease. Specifically, novel α,β-cyclic-β-benzamido hydroxamic acids based on the oxaspiro[4.4]nonane template have been synthesized and identified as potent and selective inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE). TACE is a critical enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for a range of inflammatory diseases. Furthermore, these spirocyclic inhibitors have demonstrated selectivity against related Matrix Metalloproteinases (MMPs), which are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. The designed spirocyclic compounds exhibited good oral bioavailability, highlighting their potential as drug candidates.

Table 1: Research Findings on Spirocyclic Enzyme Inhibitors

Compound Class Target Enzyme(s) Key Findings

While direct studies on this compound for anti-inflammatory and antihyperglycemic therapies are limited, the broader class of spirocyclic compounds is being actively investigated for these applications. The development of TACE inhibitors from the 1-oxaspiro[4.4]nonane scaffold, as mentioned previously, directly points to its potential in anti-inflammatory therapy. The structural rigidity and novelty of spirocyclic systems make them attractive candidates for designing selective modulators of biological targets involved in inflammation and metabolic disorders. Further research into derivatives of this compound could lead to the discovery of new therapeutic agents in these areas.

A significant application of a derivative of this compound is in the field of agrochemicals. The compound 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one is a key intermediate in the synthesis of the insecticide and acaricide Spiromethin (also known as Spiromesifen). google.com Spiromethin belongs to the class of spirocyclic tetronic acid derivatives and is effective against various pests in crops. google.com The synthesis of Spiromethin involves the reaction of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one with 3,3-dimethylbutyryl chloride. google.com This application highlights the industrial relevance of the 1-oxaspiro[4.4]nonane scaffold in the development of commercially important products.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Oxaspiro[4.4]nonan-6-one
1-Azaspiro[4.4]nonane
4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
Spiromethin (Spiromesifen)
3,3-Dimethylbutyryl chloride
Tumor Necrosis Factor-α Converting Enzyme (TACE)
Matrix Metalloproteinases (MMPs)

Diversity-Oriented Synthesis of Spiroketal Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse small molecules to probe biological functions and discover new drug leads. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to cover a broad area of chemical space by systematically varying not just peripheral appendages but also the core molecular skeleton and stereochemistry. semanticscholar.org Natural products often serve as inspiration for DOS, as their structures are pre-validated by evolution to interact with biological macromolecules. semanticscholar.org

For the 1-oxaspiro[4.4]nonane scaffold, a DOS approach would enable the creation of extensive libraries for high-throughput screening. The key principles of diversity that can be applied are:

Appendage Diversity: Introducing various substituents at accessible positions on the spirocycle. For this compound, the hydroxyl group and various positions on the carbocyclic and heterocyclic rings could be functionalized with a wide range of building blocks.

Stereochemical Diversity: Systematically generating all possible stereoisomers of the core scaffold. The spirocenter and the carbon bearing the hydroxyl group are key stereogenic centers. Control over their relative and absolute configurations is crucial for creating three-dimensionally diverse molecules that can interact specifically with biological targets.

Scaffold Diversity: Modifying the fundamental ring structure of the 1-oxaspiro[4.4]nonane core. This could involve altering ring sizes (e.g., creating oxaspiro[4.5] or [5.5] systems), introducing additional heteroatoms, or using branching reaction pathways to generate fundamentally different molecular frameworks from a common intermediate. cam.ac.uk

The table below illustrates a conceptual DOS strategy starting from a precursor to the 1-oxaspiro[4.4]nonane core.

Diversity StrategyApproachPotential Outcome
Appendage Diversity Utilize a variety of functionalized building blocks during synthesis.Library of 1-oxaspiro[4.4]nonane analogs with diverse R-groups for SAR studies.
Stereochemical Diversity Employ stereoselective catalysts or chiral starting materials.Access to all possible diastereomers and enantiomers of the core structure.
Scaffold Diversity Implement branching pathways from a common synthetic intermediate.Generation of related spirocyclic and heterocyclic scaffolds beyond the [4.4] system.

By applying these strategies, chemists can generate libraries of novel compounds based on the this compound theme, significantly increasing the probability of discovering molecules with novel biological activities. cam.ac.uk

Exploration of Novel Reactivity and Transformations

The development of new synthetic methodologies to construct and modify the 1-oxaspiro[4.4]nonane skeleton is crucial for advancing its application. Research into related azaspiro[4.4]nonane systems has demonstrated the power of domino radical bicyclization reactions to build the spirocyclic core in a single step from acyclic precursors. nih.gov Such complex, cascade reactions offer an efficient route to intricate molecular architectures. Similarly, multicomponent reactions have been employed to synthesize highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, showcasing an efficient pathway to novel spiro architectures through the generation of in-situ reactive intermediates. nih.gov

These advanced synthetic strategies highlight the potential for discovering novel transformations applicable to the this compound system. Future research could focus on:

Domino Reactions: Designing cascade sequences that rapidly assemble the oxaspiro[4.4]nonane core from simple starting materials.

Catalytic Asymmetric Synthesis: Developing enantioselective methods to control the stereochemistry of the spirocenter and other chiral centers, which is critical for biological applications.

Functionalization of the Core: Exploring selective C-H activation or other late-stage functionalization techniques to modify the synthesized spiroketal scaffold, allowing for rapid derivatization.

The development of such novel reactions is essential for efficiently producing analogs of this compound for chemical and biological investigation.

Theoretical Studies and Computational Design of New Oxaspiro Systems

Computational chemistry provides invaluable tools for understanding the structure and reactivity of complex molecules and for designing new ones with desired properties. For oxaspiro systems like this compound, theoretical studies can predict key characteristics before undertaking complex and resource-intensive synthesis.

Key areas of computational investigation include:

Conformational Analysis: The rigid spirocyclic structure still possesses conformational flexibility. Quantum-chemical approaches, such as those used to study the chair-chair isomerization in substituted 1,3-oxathianes, can be applied to determine the most stable three-dimensional conformations of 1-oxaspiro[4.4]nonane derivatives. researchgate.net Understanding the preferred spatial arrangement of substituents is critical for designing molecules that fit into specific protein binding pockets.

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential synthetic routes, helping to predict the feasibility of novel transformations and to understand the origins of stereoselectivity.

Virtual Screening and Drug Design: Once the conformational preferences are understood, computational models of the spiroketal scaffold can be used in virtual screening campaigns. By docking libraries of virtual oxaspiro compounds into the active sites of biological targets, researchers can prioritize the synthesis of candidates with the highest predicted binding affinity.

These theoretical approaches accelerate the design-build-test cycle in drug discovery and materials science, enabling a more rational approach to the development of new oxaspiro systems. tandfonline.com

Advanced Characterization Techniques for Structural Elucidation of Complex Derivatives

The unambiguous determination of the structure and stereochemistry of complex, three-dimensional molecules like derivatives of this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. core.ac.uk

While basic one-dimensional ¹H and ¹³C NMR spectra provide initial information, the complexity of spirocyclic systems necessitates more sophisticated methods:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule, confirming the core structure and the position of substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (NOESY or ROESY) are crucial for determining the relative stereochemistry. diva-portal.org These techniques detect protons that are close in space (through-space interactions), allowing for the elucidation of the three-dimensional arrangement of atoms around the chiral centers and the spiro-junction. diva-portal.org

Quantitative NMR: Highly accurate interproton distances can be derived from quantitative NOE measurements, providing detailed insights into the solution-state conformation of molecules. diva-portal.org

The table below summarizes key NMR techniques and their application in characterizing 1-oxaspiro[4.4]nonane derivatives.

NMR TechniqueInformation ProvidedApplication to Oxaspiro Derivatives
COSY Reveals proton-proton (¹H-¹H) coupling networks through bonds.Tracing the proton connectivity within each of the two rings.
HSQC/HMBC Correlates protons with directly attached (HSQC) or long-range (HMBC) carbons.Assigning all carbon signals and confirming the position of substituents.
NOESY/ROESY Identifies protons that are in close spatial proximity.Determining the relative stereochemistry at the spirocenter and other stereogenic centers.

In addition to NMR, X-ray crystallography provides definitive proof of the solid-state structure and absolute stereochemistry, serving as the ultimate confirmation of structural assignments.

Future Perspectives in Oxaspiro[4.4]nonan-3-ol Research

The 1-oxaspiro[4.4]nonane scaffold, as exemplified by this compound, holds significant potential for future research, particularly in the field of medicinal chemistry. Spirocyclic motifs are increasingly incorporated into clinical drug candidates to enhance properties such as potency, selectivity, and metabolic stability by introducing conformational rigidity. tandfonline.comnih.gov

Future research efforts are likely to concentrate on several key areas:

Library Synthesis and Biological Screening: The application of diversity-oriented synthesis to create large, structurally rich libraries of 1-oxaspiro[4.4]nonane derivatives for screening against a wide range of diseases, including cancer and infectious and neurological disorders, is a major avenue for exploration. tandfonline.com

Development of Novel Synthetic Methods: The creation of more efficient, stereocontrolled, and scalable synthetic routes will be critical to making these complex scaffolds more accessible to medicinal chemists.

Integration of Computational and Experimental Work: A synergistic approach combining computational design and prediction with practical synthesis and advanced structural characterization will accelerate the discovery of novel bioactive compounds.

Exploration as Privileged Scaffolds: Investigating the 1-oxaspiro[4.4]nonane core as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets—could lead to the discovery of compounds with broad therapeutic potential.

As synthetic and computational tools become more sophisticated, the exploration of the chemical space around the this compound structure is poised to yield exciting discoveries in drug development and beyond.

Q & A

Q. What are the key physicochemical properties of 1-Oxaspiro[4.4]nonan-3-ol, and how are they experimentally determined?

  • Methodological Answer : Critical physicochemical parameters include:
  • Melting Point (MP) : 106.5°C .
  • Boiling Point (BP) : 287°C .
  • Aqueous Solubility : 1.067 mol/L (166.7 g/L) at room temperature .
    These properties are typically determined via differential scanning calorimetry (DSC) for MP, distillation or gas chromatography for BP, and shake-flask methods coupled with HPLC/UV-Vis for solubility. Ensure calibration with reference standards to validate reproducibility.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on hazard classifications:
  • Acute Toxicity : Use fume hoods and respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation .
  • Skin/Eye Irritation : Wear nitrile gloves and safety goggles; rinse skin/eyes with water for ≥15 minutes upon contact .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation or moisture absorption .
    Regularly review Safety Data Sheets (SDS) and conduct risk assessments before experimental workflows.

Q. Which analytical techniques are suitable for assessing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use C18 reverse-phase columns (e.g., Chromolith®) with UV detection at 210–260 nm for purity analysis .
  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm spirocyclic structure and substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 157.23) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining absolute configuration. For example, in analogs like 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl butyrate, SC-XRD achieved an R factor of 0.046, confirming the spirocyclic geometry and substituent orientation . Use programs like ORTEP-3 for refining crystallographic models and validating bond lengths/angles .

Q. How should researchers address discrepancies in solubility data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or measurement techniques. For validation:
  • Standardize Protocols : Use USP <921> guidelines for shake-flask solubility tests.
  • Cross-Validate : Compare results with computational predictions (e.g., ACD/Labs Percepta) using Hansen solubility parameters .
  • Control Variables : Document temperature (±0.1°C) and solvent batch (e.g., HPLC-grade vs. technical-grade) .

Q. What computational strategies are effective for modeling the reactivity of this compound in synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G(d) level to predict reaction intermediates (e.g., oxonium ion formation during ring-opening) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability of spirocyclic intermediates .
  • SAR Studies : Use QSAR models to correlate substituent effects (e.g., methyl groups) with bioactivity in derivatives .

Q. What challenges arise in synthesizing spirocyclic analogs of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Ring Strain : Spiro[4.4] systems exhibit strain due to eclipsed conformations. Mitigate via strain-release strategies (e.g., Grignard additions to cyclic ketones) .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to direct stereochemistry .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (e.g., 10–40% EtOAc) to separate diastereomers .

Q. How can derivatives of this compound be evaluated for biological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity using MIC tests (e.g., against S. aureus ATCC 25923) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) with positive controls like donepezil .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess IC₅₀ values, normalized to cisplatin .

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1-Oxaspiro[4.4]nonan-3-ol
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